1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
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Overview
Description
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.244 g/mol . It is a cyclobutane derivative with a methoxyphenyl group attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid typically involves the cycloaddition reaction of a suitable diene with a methoxyphenyl-substituted alkene. One common method is the Diels-Alder reaction, where a diene reacts with a methoxyphenyl-substituted alkene under heat and pressure to form the cyclobutane ring . The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Methoxymethyl)cyclobutanecarboxylic acid
- 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic acid
- 3,3-Difluoro-cyclobutanecarboxylic acid
- 1-Amino-1-cyclobutanecarboxylic acid
Uniqueness
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This compound’s structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-5-2-4-9(8-10)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRPTRYWEUCDHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632644 |
Source
|
Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74205-43-9 |
Source
|
Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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